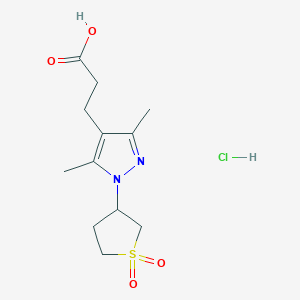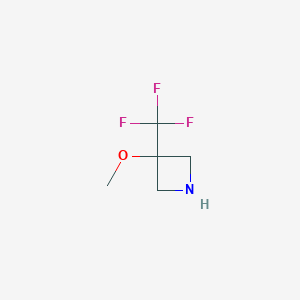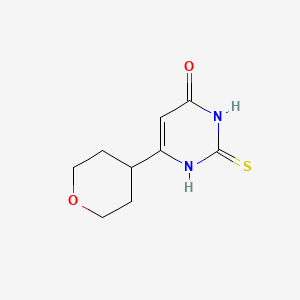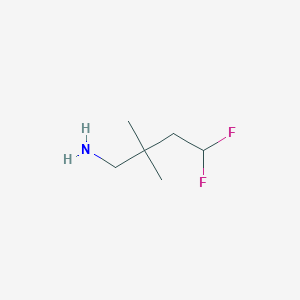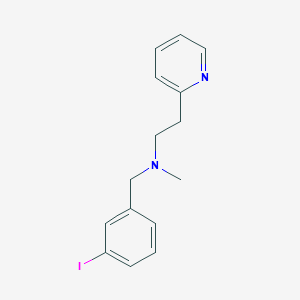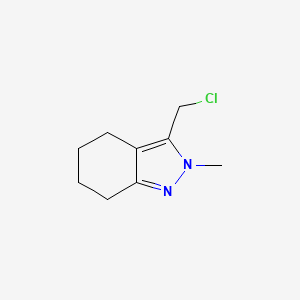
3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole: is a heterocyclic compound that features a chloromethyl group attached to the indazole ring system. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-indazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, converting it to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Substituted indazole derivatives with various functional groups depending on the nucleophile used.
- Oxidized products with additional hydroxyl or carbonyl groups.
- Reduced products with a methyl group replacing the chloromethyl group.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound and its derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the indazole ring system is particularly significant in drug design due to its ability to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. For example, indazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The chloromethyl group can also participate in covalent bonding with biological macromolecules, enhancing the compound’s activity.
Comparison with Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-2H-indazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Bromomethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole: Similar in structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity profiles.
3-(Hydroxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole: Contains a hydroxymethyl group, making it more hydrophilic and capable of forming hydrogen bonds.
Uniqueness: The presence of the chloromethyl group in 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole provides unique reactivity, allowing for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydroindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJBPSSRFJAZQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
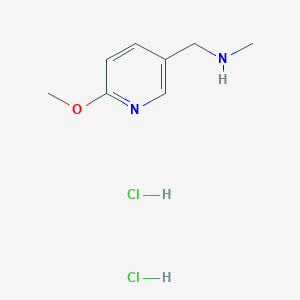
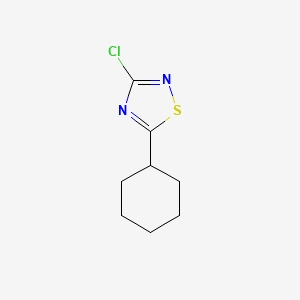
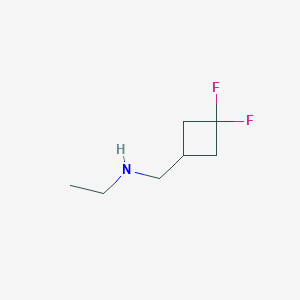
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)
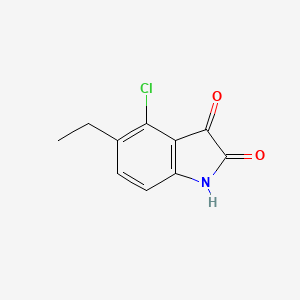

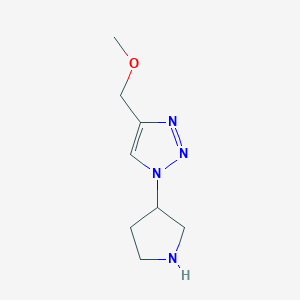
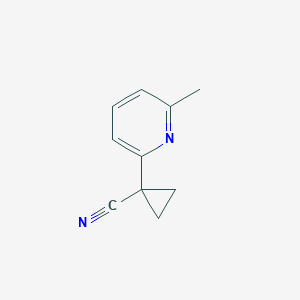
![N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide](/img/structure/B1435075.png)
